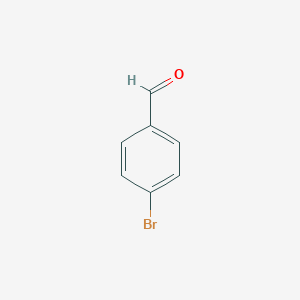
4-溴苯甲醛
概述
描述
4-Bromobenzaldehyde is a compound that has been extensively studied due to its utility in various chemical syntheses. It serves as a starting material or intermediate for the synthesis of polymers, pharmaceuticals, and other organic compounds. The presence of the bromine atom on the benzene ring makes it a versatile compound for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of 4-bromobenzaldehyde and its derivatives has been explored through different methods. One approach involves the condensation of 4-bromobenzaldehyde with aromatic aminophenols to produce Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another method includes the photo-bromination of 4-bromotoluene in the presence of La(Ac)_3, followed by a Sommelet reaction to yield 4-bromobenzaldehyde with high purity . Additionally, 4-bromobenzaldehyde has been synthesized from 4-bromotoluene using molecular bromine and catalysis .
Molecular Structure Analysis
The molecular structure of 4-bromobenzaldehyde derivatives has been investigated using various techniques. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were studied using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) simulations . These studies provide insights into the molecular conformation and stability of such compounds.
Chemical Reactions Analysis
4-Bromobenzaldehyde participates in a variety of chemical reactions. It has been used in the condensation with urea and substituted acetophenones to produce different pyrimidinone derivatives, with the reaction direction influenced by the substituent on the acetophenone ring and the nature of the solvent . The compound also serves as a precursor for the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromobenzaldehyde and its polymers have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, and SEC . These studies reveal the thermal, optical, and electrochemical properties of the compounds. For example, the HOMO-LUMO energy levels and band gaps were determined from cyclic voltammetry and UV-Vis measurements, and the photoluminescence properties were investigated in various solvents . The solid-state electrical conductivities of polymer films derived from 4-bromobenzaldehyde were measured, demonstrating the influence of electron-donating groups on the material's properties .
科学研究应用
化学合成和化合物开发4-溴苯甲醛已被认定为合成各种化合物中的关键底物,因其在钯催化的交叉偶联反应中的实用性。它被广泛用于构建具有潜在生物学、药用和材料应用的化合物。例如,包括4-溴苯甲醛在内的2-溴苯甲醛在通过钯催化的邻溴化反应合成取代化合物中起着关键作用。这个过程涉及一个三步序列,最终产生具有高总产率的取代2-溴苯甲醛。这种化学多功能性凸显了它在复杂分子开发中的重要性(Ghosh & Ray, 2017; Dubost et al., 2011)。
促进先进有机反应4-溴苯甲醛在先进有机反应中起着关键作用。它在特定条件下与一级胺进行羰基化环化反应,导致异吲哚酮的形成。这个反应展示了它在合成杂环化合物中的作用,这些化合物在制药和农药中很常见(Cho & Ren, 2009)。
工业合成在工业背景下,4-溴苯甲醛作为合成其他重要化学品的原料。例如,它用于生产反式-4-溴-1,2-二苯乙烯,展示了它在创造具有重要商业价值的化合物中的实用性。这个过程以其温和条件和经济可行性而著称,适用于工业规模生产(Wang Yu-huan, 2010)。
光催化和计算化学此外,4-溴苯甲醛在光催化和计算化学领域备受关注。涉及密度泛函理论的研究已经考察了其光选择性催化还原的机制,探索不同溶剂如何影响这些过程。这些研究不仅揭示了发挥作用的基本相互作用,还为光催化的新应用铺平了道路,增进了我们对分子水平上化学反应的理解(Gan et al., 2017)。
安全和危害
未来方向
属性
IUPAC Name |
4-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBQLXDKPBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061534 | |
| Record name | Benzaldehyde, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-Bromobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Bromobenzaldehyde | |
CAS RN |
1122-91-4 | |
| Record name | 4-Bromobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8VM24F65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

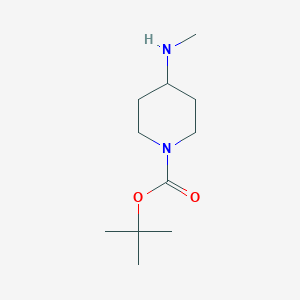
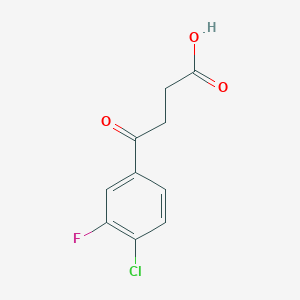
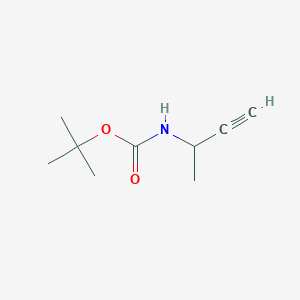
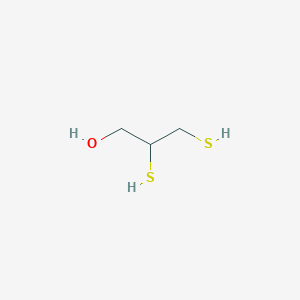
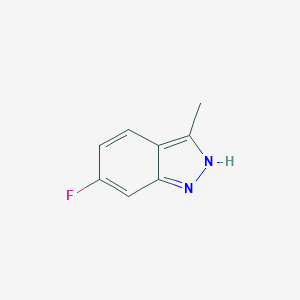
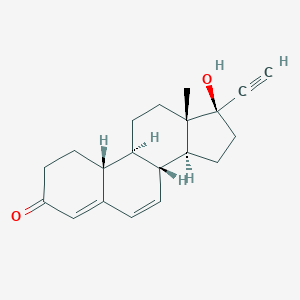
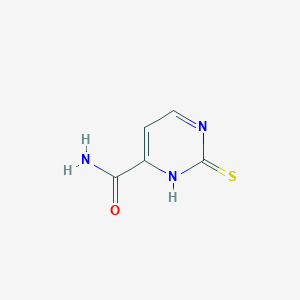
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
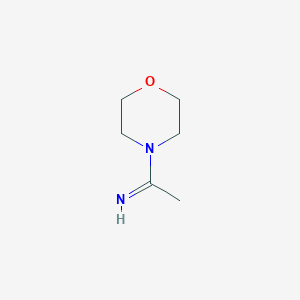
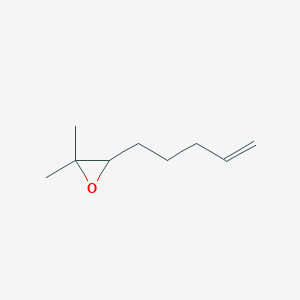
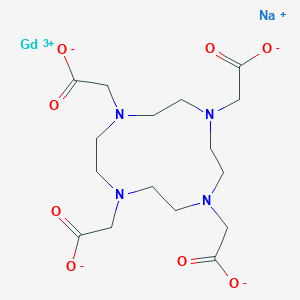
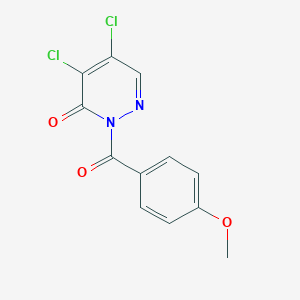
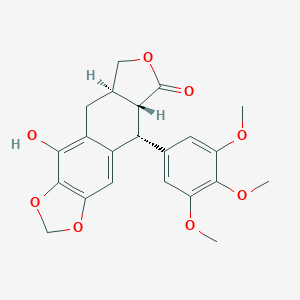
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)